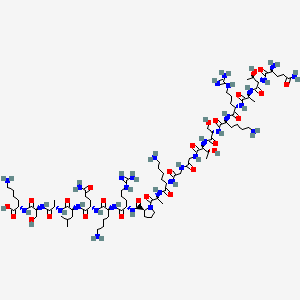
Histone H3 (5-23)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Histone H3 (5-23) is a peptide fragment derived from the histone H3 protein, which is one of the core components of chromatin in eukaryotic cells. This peptide represents amino acid residues 5 to 23 of histone H3 and plays a crucial role in the regulation of gene expression through post-translational modifications. Histone H3 is involved in the formation of nucleosomes, the basic unit of chromatin, and its modifications can influence chromatin structure and function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Histone H3 (5-23) can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid using activating agents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and purification using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of histone H3 (5-23) may involve automated peptide synthesizers to scale up the SPPS process. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Histone H3 (5-23) undergoes various post-translational modifications, including:
Methylation: Addition of methyl groups to lysine or arginine residues.
Acetylation: Addition of acetyl groups to lysine residues.
Phosphorylation: Addition of phosphate groups to serine or threonine residues.
Common Reagents and Conditions:
Methylation: Catalyzed by methyltransferases using S-adenosylmethionine (SAM) as the methyl donor.
Acetylation: Catalyzed by histone acetyltransferases (HATs) using acetyl-CoA as the acetyl donor.
Phosphorylation: Catalyzed by kinases using ATP as the phosphate donor.
Major Products:
Methylation: Mono-, di-, or tri-methylated lysine or arginine residues.
Acetylation: Acetylated lysine residues.
Phosphorylation: Phosphorylated serine or threonine residues
Applications De Recherche Scientifique
Histone H3 (5-23) is widely used in scientific research due to its role in epigenetic regulation. Some key applications include:
Epigenetics Research: Studying the effects of post-translational modifications on gene expression and chromatin structure.
Drug Development: Screening for inhibitors or activators of enzymes that modify histone H3.
Cancer Research: Investigating the role of histone modifications in cancer progression and identifying potential therapeutic targets.
Stem Cell Research: Understanding the role of histone modifications in stem cell differentiation and development .
Mécanisme D'action
Histone H3 (5-23) exerts its effects through post-translational modifications that alter chromatin structure and gene expression. These modifications can:
Recruit or repel transcription factors: and other chromatin-associated proteins.
Alter nucleosome stability: and positioning.
Influence chromatin compaction: and accessibility.
Molecular targets include specific lysine and arginine residues within the peptide, which can be modified by enzymes such as methyltransferases, acetyltransferases, and kinases .
Comparaison Avec Des Composés Similaires
Histone H3 (5-23) can be compared to other histone H3 variants and fragments, such as:
Histone H3.1: A canonical histone variant with a slightly different amino acid sequence.
Histone H3.3: A variant involved in active transcription and chromatin remodeling.
Histone H3.4 (H3T): A testis-specific variant.
Histone H3.5: Another variant with unique properties.
Histone H3 (5-23) is unique due to its specific sequence and the role it plays in post-translational modifications that regulate gene expression .
Propriétés
Formule moléculaire |
C84H153N31O26 |
|---|---|
Poids moléculaire |
2013.3 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C84H153N31O26/c1-42(2)37-56(75(133)100-43(3)67(125)111-57(40-116)76(134)109-55(82(140)141)22-11-15-33-88)110-74(132)54(27-29-61(91)121)107-70(128)50(20-9-13-31-86)105-72(130)53(24-17-35-97-84(94)95)108-78(136)59-25-18-36-115(59)81(139)45(5)102-69(127)49(19-8-12-30-85)103-63(123)39-98-62(122)38-99-79(137)64(46(6)118)114-77(135)58(41-117)112-73(131)51(21-10-14-32-87)106-71(129)52(23-16-34-96-83(92)93)104-66(124)44(4)101-80(138)65(47(7)119)113-68(126)48(89)26-28-60(90)120/h42-59,64-65,116-119H,8-41,85-89H2,1-7H3,(H2,90,120)(H2,91,121)(H,98,122)(H,99,137)(H,100,133)(H,101,138)(H,102,127)(H,103,123)(H,104,124)(H,105,130)(H,106,129)(H,107,128)(H,108,136)(H,109,134)(H,110,132)(H,111,125)(H,112,131)(H,113,126)(H,114,135)(H,140,141)(H4,92,93,96)(H4,94,95,97)/t43-,44-,45-,46+,47+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,64-,65-/m0/s1 |
Clé InChI |
KCBTZLOUBCTXAP-XXNYUVRRSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


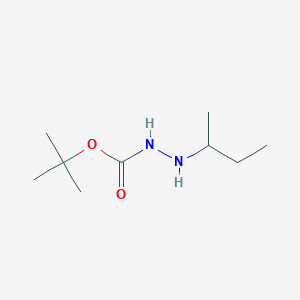
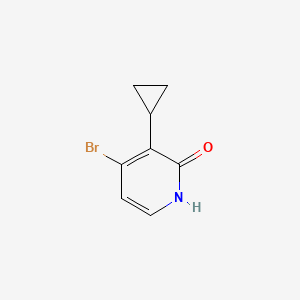
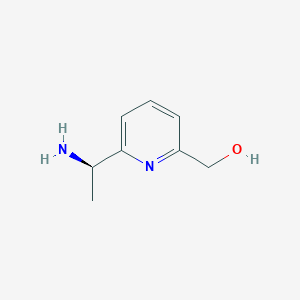
![tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B15363202.png)
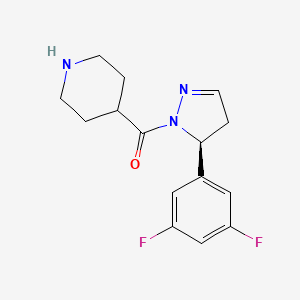
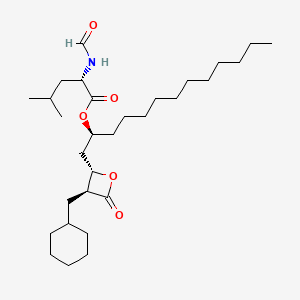
![(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl 4-acetyl-1H-pyrrole-2-carboxylate](/img/structure/B15363217.png)
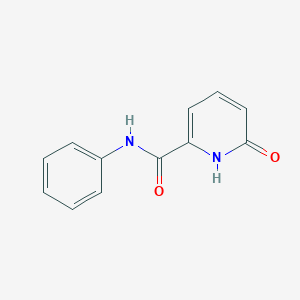
![[(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] hydrogen sulfate](/img/structure/B15363246.png)
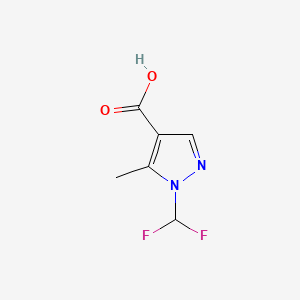
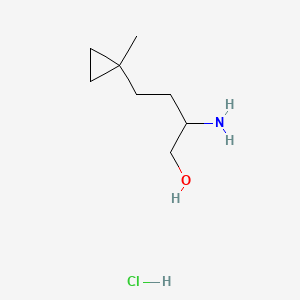
![Tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B15363258.png)
![4,4,5,5-Tetramethyl-2-[4-(3-methyloxetan-3-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B15363259.png)

